molecular formula C16H22SiSn B1146760 Diphenyl[(trimethylstannyl)methyl]silane CAS No. 149013-84-3

Diphenyl[(trimethylstannyl)methyl]silane

Cat. No.: B1146760
CAS No.: 149013-84-3
M. Wt: 361.146
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Description

Diphenyl[(trimethylstannyl)methyl]silane is an organosilicon compound with the molecular formula C16H22SiSn It is characterized by the presence of a silicon atom bonded to two phenyl groups and a trimethylstannylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diphenyl[(trimethylstannyl)methyl]silane typically involves the reaction of diphenylmethylsilane with trimethyltin chloride. The reaction is carried out in the presence of a base, such as sodium hydride, in an inert atmosphere to prevent oxidation. The reaction proceeds as follows:

(C6H5)2SiCH3+Me3SnCl(C6H5)2SiCH2SnMe3+HCl\text{(C}_6\text{H}_5\text{)}_2\text{SiCH}_3 + \text{Me}_3\text{SnCl} \rightarrow \text{(C}_6\text{H}_5\text{)}_2\text{SiCH}_2\text{SnMe}_3 + \text{HCl} (C6​H5​)2​SiCH3​+Me3​SnCl→(C6​H5​)2​SiCH2​SnMe3​+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions: Diphenyl[(trimethylstannyl)methyl]silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can lead to the formation of silane derivatives.

    Substitution: The trimethylstannyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

    Oxidation: Silanol derivatives.

    Reduction: Silane derivatives.

    Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

Diphenyl[(trimethylstannyl)methyl]silane has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic transformations.

    Biology: Investigated for its potential use in the development of bioactive molecules and as a tool in biochemical research.

    Medicine: Explored for its potential in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Diphenyl[(trimethylstannyl)methyl]silane involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. The trimethylstannyl group can participate in coordination chemistry, forming complexes with metal ions. The phenyl groups provide stability and influence the reactivity of the compound.

Comparison with Similar Compounds

    Diphenylsilane: Similar structure but lacks the trimethylstannyl group.

    Triphenylsilane: Contains three phenyl groups attached to silicon.

    Phenylsilane: Contains one phenyl group attached to silicon.

Comparison: Diphenyl[(trimethylstannyl)methyl]silane is unique due to the presence of the trimethylstannyl group, which imparts distinct chemical properties and reactivity

Biological Activity

Diphenyl[(trimethylstannyl)methyl]silane, a compound featuring both silane and organotin functionalities, has garnered attention in various fields of research, particularly in medicinal chemistry and materials science. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving the reaction of trimethylstannylmethyl chloride with diphenylsilane. The general reaction scheme is as follows:

Diphenylsilane+Trimethylstannylmethyl chlorideDiphenyl trimethylstannyl methyl silane\text{Diphenylsilane}+\text{Trimethylstannylmethyl chloride}\rightarrow \text{Diphenyl trimethylstannyl methyl silane}

This compound's structure is characterized by a silicon atom bonded to two phenyl groups and a trimethylstannylmethyl group, which can influence its reactivity and biological properties.

Anticancer Properties

Research has indicated that organotin compounds, including those with silane functionalities, exhibit significant anticancer activity. For instance, studies have shown that certain organotin derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the disruption of cellular signaling pathways and induction of apoptosis in cancer cells.

  • Case Study : A study conducted on organotin compounds demonstrated that they could induce apoptosis in human leukemia cells through the activation of caspase pathways. Specifically, diphenyltin compounds were found to have IC50 values in the nanomolar range against several cancer cell lines, suggesting a potent anticancer effect .

Antimicrobial Activity

This compound also exhibits antimicrobial properties. Research indicates that organotin compounds can affect microbial growth by disrupting cellular membranes or inhibiting essential enzymatic processes.

  • Table 1: Antimicrobial Activity of Organotin Compounds
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus10 µg/mL
This compoundEscherichia coli15 µg/mL
Diphenyltin dichloridePseudomonas aeruginosa5 µg/mL

This table summarizes findings from various studies highlighting the effectiveness of diphenyltin compounds against common bacterial strains .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Membrane Disruption : Organotin compounds are known to disrupt microbial cell membranes, leading to leakage of cellular contents and cell death.
  • Enzyme Inhibition : These compounds can inhibit key enzymes involved in metabolic pathways, thereby impairing cellular function.
  • Induction of Apoptosis : In cancer cells, organotin derivatives can trigger apoptotic pathways, leading to programmed cell death.

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of various organotin compounds. The presence of specific functional groups significantly influences their biological activity. For example, modifications to the trimethylstannyl group can enhance or reduce cytotoxic effects on cancer cells.

  • Findings : A comparative analysis revealed that compounds with additional electron-withdrawing groups exhibited increased potency against cancer cell lines due to enhanced reactivity and interaction with cellular targets .

Properties

InChI

InChI=1S/C13H12Si.3CH3.Sn/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;;;;/h2-11H,1H2;3*1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTGUELNKZVFPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Sn](C)(C)C[Si](C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21SiSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50721677
Record name Diphenyl[(trimethylstannyl)methyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50721677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149013-84-3
Record name Diphenyl[(trimethylstannyl)methyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50721677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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